![molecular formula C19H11F3N4O2 B4419834 4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl [5-(trifluoromethyl)-2-pyridyl] ether](/img/structure/B4419834.png)
4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl [5-(trifluoromethyl)-2-pyridyl] ether
Overview
Description
4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl [5-(trifluoromethyl)-2-pyridyl] ether is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridyl group, an oxadiazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl [5-(trifluoromethyl)-2-pyridyl] ether typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a nitrile oxide. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The pyridyl ether linkage is then formed through a nucleophilic substitution reaction, where the phenyl oxadiazole intermediate reacts with a pyridyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl [5-(trifluoromethyl)-2-pyridyl] ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl [5-(trifluoromethyl)-2-pyridyl] ether has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl [5-(trifluoromethyl)-2-pyridyl] ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances its binding affinity and stability, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- **4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl [5-(methyl)-2-pyridyl] ether
- **4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl [5-(chloro)-2-pyridyl] ether
Uniqueness
Compared to similar compounds, 4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl [5-(trifluoromethyl)-2-pyridyl] ether is unique due to the presence of the trifluoromethyl group. This group imparts distinct electronic properties, enhancing the compound’s reactivity and stability. Additionally, the trifluoromethyl group can improve the compound’s bioavailability and metabolic stability, making it a valuable candidate for pharmaceutical applications.
Properties
IUPAC Name |
5-pyridin-4-yl-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N4O2/c20-19(21,22)14-3-6-16(24-11-14)27-15-4-1-12(2-5-15)17-25-18(28-26-17)13-7-9-23-10-8-13/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMWUMDNAMBBSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC=NC=C3)OC4=NC=C(C=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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